Pentabromobenzyl acrylate

Description

The exact mass of the compound (Pentabromophenyl)methyl acrylate is 555.61654 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pentabromobenzyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentabromobenzyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

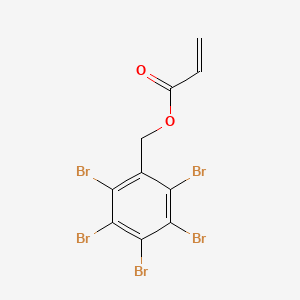

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentabromophenyl)methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKDVZMVHOLESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59447-57-3 | |

| Record name | Poly(pentabromobenzyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59447-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9052719 | |

| Record name | (Pentabromophenyl)methyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59447-55-1 | |

| Record name | Pentabromobenzyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59447-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059447551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Pentabromophenyl)methyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pentabromophenyl)methyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPENOIC ACID, (2,3,4,5,6-PENTABROMOPHENYL)METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K55L5VE7PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism and Reaction Kinetics of Pentabromobenzyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentabromobenzyl acrylate (B77674) (PBBA), a key monomer in the production of flame retardants. The document details the synthesis mechanism, explores the reaction kinetics, and offers detailed experimental protocols. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams.

Introduction

Pentabromobenzyl acrylate (PBBA) is a reactive monomer utilized in the synthesis of polymeric flame retardants. Its high bromine content imparts excellent fire-retardant properties to a variety of materials. Understanding the synthesis of PBBA is crucial for optimizing production processes and ensuring high purity and yield. This guide delves into the core aspects of its synthesis, focusing on the mechanism and reaction kinetics.

Synthesis Mechanism

The synthesis of pentabromobenzyl acrylate is typically a two-step process. The first step involves the radical bromination of pentabromotoluene (B47190) to yield pentabromobenzyl bromide. The subsequent and focal step of this guide is the esterification of pentabromobenzyl bromide with an acrylate salt, commonly sodium acrylate, via phase-transfer catalysis (PTC).

Step 1: Radical Bromination of Pentabromotoluene

The initial step involves the bromination of the methyl group of pentabromotoluene. This reaction is a free-radical substitution, typically initiated by a radical initiator such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN) and carried out in a halogenated solvent like carbon tetrachloride.

Step 2: Phase-Transfer Catalyzed Esterification

The core of the PBBA synthesis lies in the esterification of pentabromobenzyl bromide with sodium acrylate. This reaction is carried out in a biphasic system, consisting of an aqueous phase containing the sodium acrylate and an organic phase (e.g., chlorobenzene) containing the pentabromobenzyl bromide. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is essential to facilitate the reaction.

The mechanism of the phase-transfer catalysis involves the transport of the acrylate anion from the aqueous phase to the organic phase. The quaternary ammonium cation (Q⁺) of the catalyst pairs with the acrylate anion (CH₂=CHCOO⁻) in the aqueous phase to form an ion pair (Q⁺[CH₂=CHCOO]⁻) that is soluble in the organic phase. This ion pair then reacts with pentabromobenzyl bromide in the organic phase in a nucleophilic substitution reaction (SN2) to form pentabromobenzyl acrylate and the quaternary ammonium bromide (Q⁺Br⁻). The catalyst is then regenerated by exchanging the bromide anion for another acrylate anion at the interface of the two phases. A polymerization inhibitor is often added to prevent the polymerization of the acrylate monomer during the synthesis.

Reaction Kinetics

The reaction rate is influenced by:

-

Stirring Speed: Adequate stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which enhances the rate of ion exchange and overall reaction.

-

Concentration of Reactants: The rate is dependent on the concentrations of both pentabromobenzyl bromide in the organic phase and sodium acrylate in the aqueous phase.

-

Concentration of the Phase-Transfer Catalyst: The reaction rate generally increases with the concentration of the phase-transfer catalyst up to a certain point, after which it may level off.

-

Temperature: As with most chemical reactions, the rate of synthesis increases with temperature. A patent suggests a reaction temperature in the range of 90°C to 98°C.[1]

-

Solvent: The choice of the organic solvent affects the solubility of the reactants and the catalyst ion pair, thereby influencing the reaction rate. Chlorobenzene (B131634) is a commonly used solvent.

A kinetic model for a similar solid-liquid phase-transfer catalyzed synthesis of benzyl (B1604629) salicylate (B1505791) was found to follow pseudo-first-order kinetics.[1] The apparent activation energy for this analogous reaction in chlorobenzene was determined to be 62.52 kJ/mol.[1] It is plausible that the synthesis of pentabromobenzyl acrylate follows a similar kinetic model.

Table 1: Qualitative Influence of Reaction Parameters on the Rate of PBBA Synthesis

| Parameter | Effect on Reaction Rate | Rationale |

| ↑ Stirring Speed | ↑ Increases | Increases interfacial area, enhancing mass transfer of the catalyst and reactants between phases. |

| ↑ [PBB-Br] | ↑ Increases | Higher concentration of the electrophile in the organic phase leads to more frequent collisions with the catalyst-anion ion pair. |

| ↑ [Na-Acrylate] | ↑ Increases | Higher concentration of the nucleophile in the aqueous phase promotes the formation of the catalyst-anion ion pair. |

| ↑ [Catalyst] | ↑ Increases (up to a limit) | More catalyst molecules are available to transport the acrylate anion into the organic phase. |

| ↑ Temperature | ↑ Increases | Provides the necessary activation energy for the reaction to proceed at a faster rate. |

Experimental Protocols

The following protocols are compiled from various sources, including patents, to provide a detailed methodology for the synthesis of pentabromobenzyl acrylate.

Materials and Reagents

-

Pentabromotoluene

-

Bromine

-

Dibenzoyl Peroxide (or other radical initiator)

-

Carbon Tetrachloride (or other suitable halogenated solvent)

-

Sodium Hydroxide (B78521)

-

Acrylic Acid

-

Chlorobenzene

-

Quaternary Ammonium Salt (e.g., Tetrabutylammonium Bromide - TBAB)

-

Polymerization Inhibitor (e.g., Hydroquinone)

Step 1: Synthesis of Pentabromobenzyl Bromide

A detailed protocol for the synthesis of pentabromobenzyl bromide from pentabromotoluene is described in a Chinese patent.[2] In a typical procedure, pentabromotoluene is dissolved in carbon tetrachloride, and a radical initiator like dibenzoyl peroxide is added.[2] Bromine, dissolved in carbon tetrachloride, is then added dropwise to the reaction mixture at an elevated temperature (e.g., 60°C).[2] The reaction is refluxed for several hours until completion, which can be monitored by the cessation of gas evolution.[2] After cooling, the solid product is filtered, washed with the solvent, and dried under vacuum.[2]

Step 2: Synthesis of Pentabromobenzyl Acrylate

The synthesis of PBBA is typically conducted in a two-stage reaction process.

Preparation of Aqueous Sodium Acrylate: An aqueous solution of sodium acrylate is prepared by neutralizing acrylic acid with a sodium hydroxide solution. This should be done carefully, controlling the temperature as the reaction is exothermic.

Two-Stage Esterification:

-

First Stage: A reaction vessel is charged with chlorobenzene, pentabromobenzyl bromide, the phase-transfer catalyst, and a portion of the aqueous sodium acrylate solution. The mixture is heated to a temperature between 90°C and 98°C and stirred for a set period.

-

Phase Separation: After the first stage, the reaction mixture is allowed to separate into an organic and an aqueous phase. The aqueous phase, containing sodium bromide, is removed.

-

Second Stage: The organic phase is then reacted with the remaining portion of the aqueous sodium acrylate solution at the same temperature to drive the reaction to completion. The total reaction time is typically less than 180 minutes.

Work-up and Purification: After the reaction is complete, the organic phase is washed with hot water to remove any remaining salts and catalyst. The solvent is then removed, for example, by evaporation, to yield the solid pentabromobenzyl acrylate product. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of pentabromobenzyl acrylate. It is important to note that detailed kinetic data is not widely published, and the information is primarily derived from patents.

Table 2: Summary of Reaction Conditions and Yields for Pentabromobenzyl Acrylate Synthesis

| Parameter | Value / Range | Source |

| Solvent (Esterification) | Chlorobenzene | Patent |

| Reactants | Pentabromobenzyl Bromide, Sodium Acrylate | Patent |

| Catalyst | Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) | Patent |

| Reaction Temperature | 90 - 98 °C | [1] |

| Total Reaction Time | < 180 minutes | [1] |

| Yield | High (specific values not consistently reported) | General observation from literature |

| Purity (Commercial) | >98.0% (GC) | [3] |

| Melting Point | 121.0 to 126.0 °C | [3] |

| Appearance | White to yellow to green powder/crystal | [3] |

Conclusion

The synthesis of pentabromobenzyl acrylate is a well-established process involving radical bromination followed by a phase-transfer catalyzed esterification. The reaction mechanism is understood to proceed via an SN2 pathway facilitated by the transport of the acrylate anion into the organic phase by the catalyst. While detailed quantitative kinetic data remains scarce in open literature, the qualitative effects of various reaction parameters are well-understood based on the principles of phase-transfer catalysis. The provided experimental protocols, compiled from existing literature, offer a solid foundation for researchers and scientists to produce high-purity pentabromobenzyl acrylate for applications in the development of flame-retardant materials. Further research into the specific reaction kinetics would be beneficial for process optimization and scale-up.

References

An In-depth Technical Guide to Pentabromobenzyl Acrylate: Chemical Properties and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentabromobenzyl acrylate (B77674) (PBBA) is a highly brominated aromatic compound of significant interest in materials science, particularly for its application as a flame retardant. Its structure, featuring a pentabrominated benzyl (B1604629) group attached to an acrylate moiety, imparts unique chemical and physical properties. This technical guide provides a comprehensive overview of the chemical properties and spectral data of Pentabromobenzyl acrylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

Pentabromobenzyl acrylate is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₅Br₅O₂ | [1][2] |

| Molecular Weight | 556.67 g/mol | [1][2] |

| Melting Point | 115-116 °C | [2] |

| Appearance | White to off-white powder/crystals | |

| Solubility | Soluble in toluene | |

| CAS Number | 59447-55-1 | [2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Pentabromobenzyl acrylate.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals for Pentabromobenzyl acrylate are from the vinyl protons of the acrylate group and the methylene (B1212753) protons of the benzyl group. A study by Yang et al. provides experimental ¹H NMR data for PBBA.[3]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table of NMR Data:

| Nucleus | Chemical Shift (δ) ppm (Predicted/Reported) | Multiplicity | Assignment |

| ¹H | 5.9 - 6.5 | m | Vinyl protons (-CH=CH₂) |

| 5.4 | s | Methylene protons (-CH₂-) | |

| ¹³C | ~165 | s | Carbonyl carbon (C=O) |

| ~131 | d | Vinyl carbon (=CH₂) | |

| ~128 | t | Vinyl carbon (=CH₂) | |

| 120-140 | m | Aromatic carbons (C-Br) | |

| ~60 | t | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Pentabromobenzyl acrylate is characterized by absorption bands corresponding to the carbonyl group of the ester, the carbon-carbon double bond of the acrylate, and the carbon-bromine bonds of the aromatic ring. An ATR-IR spectrum of Pentabromobenzyl acrylate is available on SpectraBase.[4]

Table of IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (ester) |

| ~1635 | Medium | C=C stretch (alkene) |

| ~1400-1000 | Strong | C-O stretch, C-Br stretch |

| ~820 | Medium | =C-H bend (alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Due to the presence of five bromine atoms, the mass spectrum of Pentabromobenzyl acrylate will exhibit a characteristic isotopic pattern.

Table of MS Data:

| m/z | Interpretation |

| 552-562 | [M]⁺ molecular ion cluster (due to Br isotopes) |

| 473-483 | [M - Br]⁺ |

| 497 | [M - C₃H₃O]⁺ |

| 479 | [M - Br - H₂O]⁺ |

Note: The mass spectrum will show a complex cluster of peaks for each fragment containing bromine due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

Synthesis of Pentabromobenzyl Acrylate

The synthesis of Pentabromobenzyl acrylate can be achieved via the esterification of pentabromobenzyl bromide with a salt of acrylic acid.[3]

Materials:

-

Pentabromobenzyl bromide (PBBBr)

-

Acrylic acid

-

Sodium acrylate

Procedure:

-

A mixture of pentabromobenzyl bromide (37.5 mmol), a solution of acrylic acid and sodium acrylate (10.4 mmol L⁻¹, pH = 6.5, 4.6 mL), and 2-methoxyethanol (63 mL) is prepared.[3]

-

The reaction mixture is heated to 100 °C for 3 hours.[3]

-

The resulting precipitate is collected and washed three times with 100 mL of deionized water.[3]

-

The purified product is then dried in a vacuum oven at 80 °C.[3]

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of Pentabromobenzyl acrylate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR-FTIR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid Pentabromobenzyl acrylate sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (Electron Impact - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionize the sample using a standard electron impact energy of 70 eV.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Record the mass spectrum, observing the molecular ion cluster and characteristic fragmentation patterns.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and spectral characteristics of Pentabromobenzyl acrylate. The data and protocols presented herein are intended to support researchers and professionals in the synthesis, identification, and application of this important brominated flame retardant. Further research to obtain and publish detailed experimental ¹³C NMR and high-resolution mass spectrometry data would be a valuable contribution to the scientific literature.

References

- 1. Pentabromobenzyl Acrylate, >/=98% | C10H5Br5O2 | CID 21572427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 丙烯酸五溴苄酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Single-faced flame resistance of cotton fabrics modified via mist copolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11461C [pubs.rsc.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Solubility of Pentabromobenzyl Acrylate Monomer in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the pentabromobenzyl acrylate (B77674) (PBBMA) monomer in various organic solvents. PBBMA is a brominated aromatic compound widely utilized as a reactive flame retardant in the synthesis of polymers. Understanding its solubility is critical for its effective use in polymerization processes, formulation development, and material science applications.

Core Properties of Pentabromobenzyl Acrylate

| Property | Value |

| Chemical Formula | C₁₀H₅Br₅O₂ |

| Molecular Weight | 556.7 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 115-116°C |

Solubility Data

Quantitative solubility data for pentabromobenzyl acrylate is not extensively published in peer-reviewed literature. The following table summarizes available qualitative and quantitative data. The monomer generally exhibits good solubility in aromatic and some polar aprotic solvents, which are often used in its synthesis and polymerization. Its solubility in water is limited[1].

| Solvent | Chemical Class | Solubility Data | Temperature (°C) | Notes |

| Toluene | Aromatic Hydrocarbon | Soluble[1][2] | Not Specified | Often used as a reaction solvent. |

| Acetone | Ketone | Soluble[1] | Not Specified | A common polar aprotic solvent. |

| Chlorobenzene | Halogenated Aromatic | Soluble[1][3] | Not Specified | Frequently used as a solvent for synthesis and polymerization[1][3]. |

| 1,2-Dichlorobenzene | Halogenated Aromatic | Soluble | Not Specified | Used in solution polymerization of the monomer. |

| Methyl Ethyl Ketone (MEK) | Ketone | Soluble | Not Specified | Employed as a solvent in preparative procedures. |

| Ethylene Glycol Dimethyl Ether (EGDME) | Glycol Ether | 1 g / 6 mL | Not Specified | Quantitative data available from patent literature. |

| EGDME / Water (3:1 mixture) | Mixed Aqueous | 0.3 g / 6 mL | Not Specified | The presence of water significantly reduces solubility. |

| Ethylene Glycol Monomethyl Ether | Glycol Ether | Soluble | Not Specified | Used as a polar organic solvent for synthesis. |

| 2-Methoxyethanol | Glycol Ether | Soluble | Not Specified | Used as a solvent for polymerization. |

| Methyl Isobutyl Ketone (MIBK) | Ketone | Soluble | Not Specified | Used in solution polymerization. |

| Water | Protic | Limited Solubility[1] | Not Specified | PBBMA is hydrophobic. |

Experimental Protocols

Protocol: Gravimetric Determination of Solubility

Objective: To determine the saturation solubility of Pentabromobenzyl Acrylate in a given organic solvent at a specific temperature.

Materials:

-

Pentabromobenzyl Acrylate (PBBMA) monomer, crystalline solid

-

Selected organic solvent (e.g., Toluene, Acetone)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with sealed caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (0.2 μm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or aluminum pans

-

Drying oven

Methodology:

-

Preparation: Add an excess amount of PBBMA solid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Gentle agitation helps to accelerate this process.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to let the excess solid settle.

-

Filtration: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a 0.2 μm syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporating dish. Record the exact volume of the filtered aliquot.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the PBBMA (e.g., 60-80°C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Mass Determination: Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the dish containing the dried PBBMA residue on the analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

-

Replication: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Visualizations: Workflows and Synthesis

The following diagrams illustrate key processes related to the use and synthesis of Pentabromobenzyl Acrylate.

Caption: Workflow for Gravimetric Solubility Determination.

References

Thermal Stability and Decomposition of Pentabromobenzyl Acrylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition characteristics of pentabromobenzyl acrylate (B77674), with a primary focus on its polymeric form, poly(pentabromobenzyl acrylate), a widely utilized flame retardant. The information presented herein is curated for professionals in research, scientific, and developmental fields who require a comprehensive understanding of this material's thermal properties.

Introduction to Pentabromobenzyl Acrylate and its Polymeric Form

Pentabromobenzyl acrylate (PBBA) is a reactive monomer that can be polymerized to form poly(pentabromobenzyl acrylate). This polymer is a high-performance, aromatic polymeric flame retardant characterized by its high bromine content and excellent thermal stability.[1][2][3] It is frequently marketed under trade names such as FR-1025 and EcoFlame B-1025.[1][2][3][4] Due to its polymeric nature, it offers advantages over other halogenated flame retardant additives, including superior processability, flow, and impact strength in formulated plastics.[2][3][4] It finds extensive application in engineering thermoplastics such as PET, PBT, nylon, and styrenic copolymers.[1][2][3][4] While safety data sheets for the monomer often report no available data on decomposition temperature[5], the thermal behavior of the polymer is well-documented.

Quantitative Thermal Decomposition Data

The thermal stability of poly(pentabromobenzyl acrylate) has been quantified using thermogravimetric analysis (TGA). This technique measures the weight loss of a sample as a function of increasing temperature, providing precise data on the onset and progression of thermal decomposition.

A key patent discloses the following TGA data, indicating the temperatures at which specific percentages of weight loss occur:

| Weight Loss (%) | Decomposition Temperature (°C) |

| 2.0 | 323 |

| 5.0 | 345 |

| 10.0 | 354 |

| (Data sourced from US Patent 9,255,165 B2)[6] |

These values highlight the high thermal stability of the polymer, making it suitable for processing in high-temperature engineering plastics.

Experimental Protocol: Thermogravimetric Analysis (TGA)

While specific, detailed experimental protocols for the data presented above are not fully disclosed in the source document, a general methodology for conducting TGA on polymers can be described. This protocol is based on standard practices in thermal analysis.[7][8][9]

Objective: To determine the thermal stability and decomposition profile of poly(pentabromobenzyl acrylate) by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance, a furnace, a temperature programmer, and a purge gas system.

Methodology:

-

Sample Preparation: A small, representative sample of the dried poly(pentabromobenzyl acrylate) powder (typically 5-10 mg) is accurately weighed and placed into a sample pan (crucible), commonly made of alumina, platinum, or ceramic.

-

Instrument Setup:

-

The sample pan is placed onto the TGA balance mechanism.

-

The furnace is sealed.

-

An inert purge gas, such as nitrogen, is introduced at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation and to carry away volatile decomposition products.

-

-

Thermal Program:

-

The sample is initially heated to a starting temperature (e.g., 30-50°C) and allowed to equilibrate.

-

The temperature is then increased at a constant, linear heating rate. A typical rate for such analyses is 10°C/min.[4]

-

The heating continues to a final temperature that is well above the complete decomposition of the material (e.g., 600-800°C).

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time throughout the experiment.

-

Data Analysis: The resulting data is plotted as a TGA curve (mass vs. temperature). The temperatures corresponding to specific weight loss percentages (e.g., 2%, 5%, 10%) are determined from this curve to characterize the decomposition onset and profile. The derivative of the TGA curve (DTG curve) can also be plotted to identify the temperature of the maximum rate of decomposition.

Visualization of Experimental Workflow

The logical workflow for assessing the thermal stability of a polymer like poly(pentabromobenzyl acrylate) can be visualized as follows:

Caption: Workflow for Thermal Stability Assessment of Polymers.

Conclusion

Poly(pentabromobenzyl acrylate) demonstrates high thermal stability, a critical attribute for its application as a flame retardant in engineering thermoplastics that require high processing temperatures. Quantitative data from thermogravimetric analysis confirms that significant decomposition begins well above 300°C. The standardized TGA protocol provides a reliable method for evaluating the thermal characteristics of this and other polymeric materials, ensuring their suitability for demanding applications.

References

- 1. EcoFlame B-1025 (Poly Pentabromobenzyl Acrylate) [unibromcorp.com]

- 2. Poly Pentabromobenzyl Acrylate Proflame-B550 China Manufacturers Suppliers Factory Exporter [novistachem.com]

- 3. Poly pentabromobenzyl acrylate - 潍坊强昊化工有限公司 [brominated.com]

- 4. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 5. aksci.com [aksci.com]

- 6. US9255165B2 - Poly (pentabromobenzyl acrylate) and its properties - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermogravimetric Analysis of Polymers [ouci.dntb.gov.ua]

In-Depth Technical Guide: Poly(pentabromobenzyl acrylate) - Molecular Weight and Polydispersity

This technical guide provides a comprehensive overview of the molecular weight and polydispersity index (PDI) of Poly(pentabromobenzyl acrylate) (PBBPA), a polymeric flame retardant. The information is tailored for researchers, scientists, and professionals in drug development and material science who require a deep understanding of this polymer's characteristics.

Core Concepts: Molecular Weight and Polydispersity

The molecular weight of a polymer refers to the mass of a mole of its chains. Unlike small molecules, synthetic polymers consist of chains of varying lengths, resulting in a distribution of molecular weights. Key parameters used to describe this distribution include:

-

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

-

Weight Average Molecular Weight (Mw): An average that takes into account the contribution of each polymer chain to the total mass of the sample. Larger molecules contribute more significantly to this average.

-

Polydispersity Index (PDI): The ratio of the weight average molecular weight to the number average molecular weight (Mw/Mn). It is a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI of 1.0 indicates a monodisperse sample, where all polymer chains have the same length. Higher PDI values signify a broader distribution of chain lengths.

Molecular Weight and Polydispersity Data for Poly(pentabromobenzyl acrylate)

The molecular weight and PDI of Poly(pentabromobenzyl acrylate) can vary depending on the polymerization method and conditions. Below is a summary of reported values:

| Parameter | Value Range | Preferred Range | Method of Determination |

| Weight Average Molecular Weight (Mw) | 4,000 - 199,000 g/mol [1] | 30,000 - 80,000 g/mol [1] | High-Temperature Gel Permeation Chromatography (HT-GPC)[1] |

| Number Average Molecular Weight (Mn) | 5,000 - 20,000 g/mol [1] | - | High-Temperature Gel Permeation Chromatography (HT-GPC)[1] |

| Polydispersity Index (PDI) | < 18[1] | 2 - 10[1] | Calculated from Mw and Mn (Mw/Mn)[1] |

| Specific Molecular Weight Example | ~80,000 g/mol [2][3] | - | Not specified |

Experimental Protocol: Determination of Molecular Weight and Polydispersity by High-Temperature Gel Permeation Chromatography (HT-GPC)

The following protocol is a detailed methodology for the characterization of PBBPA's molecular weight and polydispersity, based on established techniques.[1]

1. Instrumentation:

-

A high-temperature gel permeation chromatography (HT-GPC) system is required, equipped with a refractive index (RI) detector. Other detectors such as viscometers and light scattering detectors can provide additional information.

2. Sample Preparation:

-

Accurately weigh the Poly(pentabromobenzyl acrylate) sample.

-

Dissolve the polymer in a suitable high-boiling point solvent, such as 1,2,4-trichlorobenzene, at an elevated temperature (e.g., 120°C) to ensure complete dissolution.[1] The concentration should be low enough to avoid viscosity effects, typically around 1-2 mg/mL.

-

Filter the solution through a high-temperature resistant filter (e.g., 0.2 or 0.5 µm) to remove any particulate matter.

3. GPC System Parameters:

-

Mobile Phase: Use the same solvent as used for sample preparation (e.g., 1,2,4-trichlorobenzene).[1]

-

Columns: Employ a set of columns suitable for high-temperature operation and the expected molecular weight range of the polymer.

-

Column Temperature: Maintain the columns at the same elevated temperature as the sample preparation (e.g., 120°C) to ensure the polymer remains in solution and to achieve consistent separation.[1]

-

Flow Rate: Set a constant flow rate, typically around 1.0 mL/min.

-

Injection Volume: Inject a precise volume of the filtered sample solution.

4. Calibration:

-

Calibrate the GPC system using a series of narrow-polydispersity polymer standards (e.g., polystyrene) with known molecular weights.

-

Generate a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

5. Data Analysis:

-

Process the chromatogram of the PBBPA sample using the GPC software.

-

Determine the number average molecular weight (Mn) and weight average molecular weight (Mw) relative to the calibration standards.

-

Calculate the Polydispersity Index (PDI) using the formula: PDI = Mw / Mn.

Experimental Workflow for PBBPA Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of Poly(pentabromobenzyl acrylate).

Caption: Workflow for the synthesis and characterization of Poly(pentabromobenzyl acrylate).

References

"Pentabromobenzyl acrylate" health and safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available health and safety information for Pentabromobenzyl Acrylate (B77674) (PBB-Acr) and its polymeric form, Poly(pentabromobenzyl acrylate) (PBB-PA). It is intended for informational purposes for a technical audience and is not a substitute for a formal risk assessment or consultation with a qualified safety professional. Direct handling of this chemical should only be done after consulting the official Safety Data Sheet (SDS) provided by the manufacturer and implementing all recommended safety precautions.

Introduction

Pentabromobenzyl acrylate (CAS No. 59447-55-1) is a brominated aromatic acrylate monomer. It is primarily used in the production of its homopolymer, Poly(pentabromobenzyl acrylate) (CAS No. 59447-57-3), which serves as a flame retardant in various materials. Due to its chemical structure, containing both an acrylate group and a pentabrominated ring, there are potential health and environmental concerns associated with this substance. This whitepaper synthesizes the available health and safety data to provide a comprehensive overview for professionals working with this chemical.

Chemical Identification and Physical Properties

A clear identification of Pentabromobenzyl Acrylate and its polymer is crucial for safety management.

| Property | Pentabromobenzyl Acrylate (Monomer) | Poly(pentabromobenzyl acrylate) (Polymer) |

| CAS Number | 59447-55-1 | 59447-57-3 |

| Molecular Formula | C₁₀H₅Br₅O₂ | (C₁₀H₅Br₅O₂)n |

| Synonyms | Acrylic Acid Pentabromobenzyl Ester | PBB-PA, Brominated polyacrylate |

| Appearance | White to yellow to green powder/crystal | White free-flowing powder |

| Melting Point | 115-126 °C | Not applicable |

| Refractive Index | Not available | n20/D 1.670[1] |

Hazard Identification and Classification

The hazard classification for Pentabromobenzyl Acrylate can vary between suppliers. However, common classifications based on the Globally Harmonized System (GHS) are summarized below. It is noteworthy that some suppliers of the polymer state that it is not a hazardous substance[2].

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction.[3] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[3] |

| Aquatic Hazard (long-term) | None | No Signal Word | H413: May cause long lasting harmful effects to aquatic life.[4][5] |

Hazard Communication Workflow

Caption: Workflow for GHS Hazard Communication.

Health Effects and Toxicological Information

Detailed toxicological studies for Pentabromobenzyl Acrylate are not widely available in the public domain. Much of the information is derived from Safety Data Sheets, which often lack comprehensive data.

| Toxicological Endpoint | Finding |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. |

| Skin Corrosion/Irritation | No specific data for PBB-Acr, but acrylates as a class can be skin irritants. |

| Serious Eye Damage/Irritation | Causes serious eye irritation[3]. |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction[3]. Acrylates are known skin sensitizers. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Exposure Controls and Personal Protection

Given the potential for skin and eye irritation, as well as skin sensitization, stringent exposure controls are necessary.

| Control Parameter | Recommendations |

| Engineering Controls | Use in a well-ventilated area, preferably with local exhaust ventilation. |

| Respiratory Protection | If dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended[1]. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Eye Protection | Safety glasses with side shields or goggles[1]. |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |

Personal Protective Equipment (PPE) Logic

Caption: Decision logic for selecting appropriate PPE.

First-Aid Measures

In case of exposure, the following first-aid measures are recommended:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2]. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides, hydrogen bromide gas.

Accidental Release:

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling, Storage, and Stability

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C[3].

-

Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

Ecological Information

There is limited specific ecotoxicological data for Pentabromobenzyl Acrylate. However, it is classified as potentially causing long-lasting harmful effects to aquatic life[4][5]. A report by HELCOM suggests that the substance is suspected to be very persistent and very toxic to aquatic organisms.

Experimental Protocols

A thorough search of publicly available scientific literature did not yield detailed experimental protocols for toxicological studies specifically on Pentabromobenzyl Acrylate. The data presented in this whitepaper is primarily from supplier Safety Data Sheets, which do not include such methodologies. For acrylates in general, standard OECD guidelines for toxicity testing would be followed. For example:

-

Skin Sensitization: OECD Guideline 429 (Local Lymph Node Assay)

-

Acute Dermal Irritation/Corrosion: OECD Guideline 404

-

Acute Eye Irritation/Corrosion: OECD Guideline 405

-

Acute Oral Toxicity: OECD Guideline 423

-

Aquatic Toxicity: OECD Guidelines 201 (Alga, Growth Inhibition Test), 202 (Daphnia sp. Acute Immobilisation Test), and 203 (Fish, Acute Toxicity Test).

Without specific studies on Pentabromobenzyl Acrylate, it is not possible to provide detailed experimental protocols that have been applied to this substance.

Conclusion

Pentabromobenzyl Acrylate is a chemical that requires careful handling due to its potential for skin sensitization and eye irritation. The lack of comprehensive toxicological data in the public domain necessitates a cautious approach, adhering to the highest safety standards. All work with this compound should be preceded by a thorough risk assessment and the implementation of all recommended engineering controls and personal protective equipment. The potential for long-lasting aquatic toxicity also indicates that releases to the environment should be avoided. Further research into the toxicological and ecotoxicological profile of this compound is warranted to fill the existing data gaps.

References

Pentabromobenzyl Acrylate: A Comprehensive Technical Guide to a High-Performance Reactive Flame Retardant Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabromobenzyl acrylate (B77674) (PBBA) is a highly effective reactive flame retardant monomer utilized to enhance the fire safety of a wide range of polymers. Its high bromine content, approximately 71.7%, coupled with its ability to copolymerize, makes it a valuable component in the development of flame-retardant materials for demanding applications in the electronics, automotive, and textile industries. This technical guide provides an in-depth overview of the synthesis, properties, flame retardant mechanism, and applications of pentabromobenzyl acrylate. Detailed experimental protocols, quantitative data on performance, and an examination of its toxicological and environmental profile are presented to serve as a comprehensive resource for researchers and professionals in materials science and related fields.

Introduction

The increasing use of polymeric materials in various sectors has necessitated the development of effective flame retardants to meet stringent fire safety standards. Reactive flame retardants, which are chemically incorporated into the polymer backbone, offer significant advantages over additive types, including improved permanence, reduced impact on mechanical properties, and lower migration potential. Pentabromobenzyl acrylate (PBBA) has emerged as a key reactive monomer in this class, valued for its high thermal stability and efficiency in quenching combustion processes. This guide delves into the technical specifics of PBBA, from its molecular structure to its performance in various polymer systems.

Physicochemical Properties of Pentabromobenzyl Acrylate

Pentabromobenzyl acrylate is a white crystalline powder with a high melting point and thermal stability. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₅Br₅O₂ | [1] |

| Molecular Weight | 556.67 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [2] |

| Melting Point | 115-126 °C | [2] |

| Bromine Content | ~71.7% (theoretical) | [3] |

| Solubility | Soluble in organic solvents like methyl ethyl ketone and toluene. Insoluble in water. | [1] |

Synthesis and Polymerization

Synthesis of Pentabromobenzyl Acrylate

The most common method for synthesizing pentabromobenzyl acrylate is through the esterification of pentabromobenzyl bromide with an alkali metal salt of acrylic acid, such as sodium acrylate. The reaction is typically carried out in a biphasic system using a phase-transfer catalyst to facilitate the reaction between the water-soluble acrylate salt and the organic-soluble pentabromobenzyl bromide.[1]

Polymerization of Pentabromobenzyl Acrylate

Pentabromobenzyl acrylate can undergo both homopolymerization to form poly(pentabromobenzyl acrylate) (PBBPA) and copolymerization with other vinyl monomers, such as styrene (B11656) and methyl methacrylate.[3] Free-radical polymerization is the most common technique, initiated by thermal or photochemical decomposition of an initiator.

Flame Retardant Performance

The high bromine content of PBBA is the primary reason for its excellent flame retardant properties. During combustion, the polymer decomposes and releases bromine radicals (Br•). These radicals interfere with the gas-phase chain reactions of the fire, primarily by scavenging highly reactive H• and OH• radicals, thus inhibiting the combustion process.

Performance in Engineering Thermoplastics

PBBA is particularly effective in engineering thermoplastics such as polybutylene terephthalate (B1205515) (PBT), polyethylene (B3416737) terephthalate (PET), and polyamides (nylon).[4][5]

| Polymer Matrix | PBBA Loading (% wt) | Test Method | Result | Reference |

| PBT | 10-20 | UL-94 | V-0 | [4] |

| PBT | - | Limiting Oxygen Index (LOI) | Elevated values | [4] |

| Nylon 6 | - | - | Effective flame retardancy | [5] |

| PET | - | - | Suitable for flame retardant applications | [2] |

Performance in Styrenic Polymers

PBBA can be copolymerized with styrene to produce inherently flame-retardant polystyrene. This approach avoids the issue of flame retardant migration associated with additive solutions.[3]

| Polymer System | PBBA Content (% wt) | Test Method | Result |

| Polystyrene-co-PBBA | Varies | Thermal Analysis | Increased thermal stability |

| Polystyrene/PBBPA blend | 15 | Thermal Analysis | Increased thermal stability |

| Polystyrene/PBBPA blend | 70 | Thermal Analysis | Significantly increased thermal stability |

Effect on Mechanical Properties

A key advantage of reactive flame retardants like PBBA is their minimal impact on the mechanical properties of the host polymer. In some cases, improvements in properties such as impact strength have been observed.

| Polymer Matrix | PBBA/PBBPA Loading (% wt) | Mechanical Property | Observation | Reference |

| PBT | - | Tensile Strength | Maintained | [4] |

| PBT | - | Impact Strength | Maintained | [4] |

| Polypropylene block copolymer | - | Izod Impact Strength | Improved with the addition of ethylene/1-octene copolymers | [6] |

Experimental Protocols

Synthesis of Pentabromobenzyl Acrylate

This protocol is based on the reaction of pentabromobenzyl bromide with sodium acrylate in a biphasic system.

Materials:

-

Pentabromobenzyl bromide

-

Sodium acrylate

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

-

Organic solvent (e.g., chlorobenzene)

-

Deionized water

Procedure:

-

In a reaction vessel, dissolve pentabromobenzyl bromide and the phase-transfer catalyst in the organic solvent.

-

In a separate vessel, prepare an aqueous solution of sodium acrylate.

-

Add the aqueous sodium acrylate solution to the organic solution with vigorous stirring.

-

Heat the mixture to the desired reaction temperature (e.g., 80-90 °C) and maintain for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC).

-

Upon completion, cool the mixture and separate the organic and aqueous layers.

-

Wash the organic layer with water to remove any remaining salts.

-

Crystallize the pentabromobenzyl acrylate from the organic solvent by cooling.

-

Filter and dry the product under vacuum.

Free-Radical Solution Polymerization of Pentabromobenzyl Acrylate

Materials:

-

Pentabromobenzyl acrylate monomer

-

Solvent (e.g., chlorobenzene (B131634) or methyl ethyl ketone)[1]

-

Free-radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Nitrogen gas

Procedure:

-

Dissolve the pentabromobenzyl acrylate monomer in the chosen solvent in a reaction flask equipped with a condenser and a nitrogen inlet.

-

Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.

-

Add the free-radical initiator to the solution.

-

Heat the reaction mixture to the desired polymerization temperature (typically 60-80 °C) under a nitrogen atmosphere.

-

Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.

-

Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Filter the polymer and wash it with the non-solvent to remove any unreacted monomer and initiator.

-

Dry the poly(pentabromobenzyl acrylate) under vacuum.

Flame Retardant Mechanism

The primary flame retardant action of PBBA occurs in the gas phase.

Upon heating, the C-Br bonds in the pentabromobenzyl group cleave, releasing bromine radicals into the gas phase. These radicals then react with highly energetic hydrogen and hydroxyl radicals, which are key species in the propagation of the combustion chain reaction. This "radical trapping" mechanism forms less reactive species like HBr and water, effectively slowing down and eventually extinguishing the flame. The HBr can also be thermally decomposed to regenerate bromine radicals, continuing the cycle of flame inhibition.[4]

Toxicology and Environmental Considerations

As a brominated flame retardant, pentabromobenzyl acrylate is subject to scrutiny regarding its environmental fate and potential toxicity.

-

Environmental Persistence: PBBA is suspected to be a persistent substance in the environment.[7]

-

Aquatic Toxicity: The substance is considered very toxic to aquatic life.[7]

-

Bioaccumulation: Due to its chemical nature, there is a potential for bioaccumulation in organisms.

It is important to note that as a reactive flame retardant, PBBA is chemically bound to the polymer matrix. This significantly reduces its potential to leach into the environment compared to additive flame retardants. However, the lifecycle of the final product, including manufacturing, use, and disposal, must be considered to fully assess its environmental impact.

Conclusion

Pentabromobenzyl acrylate is a highly effective and versatile reactive flame retardant monomer. Its ability to be incorporated into the polymer backbone provides a durable and efficient solution for improving the fire safety of a wide range of plastics, particularly engineering thermoplastics. While its flame retardant performance is well-documented, ongoing research is crucial to fully understand and mitigate any potential environmental and health impacts associated with its use. The detailed information provided in this guide serves as a valuable resource for scientists and engineers working to develop safer and more sustainable materials.

References

- 1. Pentabromobenzyl acrylate | 59447-57-3 | Benchchem [benchchem.com]

- 2. China Poly(pentabromobenzyl Acrylate) Manufacturers Suppliers Factory - Made in China [rixingxincai.com]

- 3. researchgate.net [researchgate.net]

- 4. Application Of Poly(pentabromobenzyl Acrylate) (FR-1025) As A Flame Retardant in Polybutylene Terephthalate (PBT) - Industry news - News [rixingxincai.com]

- 5. cris.technion.ac.il [cris.technion.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. helcom.fi [helcom.fi]

Unveiling Pentabromobenzyl Acrylate: A Technical Guide to its History, Synthesis, and Applications

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Pentabromobenzyl acrylate (B77674) (PBBA) has carved a significant niche in the realm of polymer chemistry, primarily as a reactive flame retardant monomer. Its development is intrinsically linked to the broader history of brominated flame retardants (BFRs), a class of chemicals designed to enhance the fire safety of various materials. This technical guide delves into the historical context, synthesis, and multifaceted applications of pentabromobenzyl acrylate, offering a comprehensive resource for professionals in research and development.

Historical Context and Development

The journey of pentabromobenzyl acrylate is a chapter in the larger narrative of flame retardant technology, which saw significant advancements in the 20th century. The rise of synthetic polymers in various industries necessitated the development of effective fire safety solutions. Brominated compounds, in particular, proved to be highly efficient at interrupting the combustion cycle in the gas phase.

Pentabromobenzyl acrylate emerged as a valuable monomer for producing poly(pentabromobenzyl acrylate) (PBBPA), a polymeric flame retardant.[1][2] The polymeric nature of PBBPA is a key advantage, as it is less likely to leach from the host material compared to additive flame retardants, addressing environmental and health concerns associated with smaller, more mobile BFRs.[1] The trade name for the polymer, PBBPA, is often FR-1025.[1][2]

Synthesis of Pentabromobenzyl Acrylate

The predominant and well-established method for synthesizing pentabromobenzyl acrylate is through the esterification of a pentabromobenzyl halide with a salt of acrylic acid.[1][3][4]

Key Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol outlines a common laboratory-scale synthesis of pentabromobenzyl acrylate.

Materials:

-

Pentabromobenzyl bromide (PBB-Br)

-

Sodium acrylate

-

Tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst

-

Chlorobenzene (or another suitable water-immiscible organic solvent)

-

Deionized water

-

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

-

An aqueous solution of sodium acrylate is prepared by neutralizing acrylic acid with sodium hydroxide.[4]

-

In a reaction vessel equipped with a stirrer, condenser, and thermometer, pentabromobenzyl bromide and the phase-transfer catalyst (e.g., tetrabutylammonium bromide) are dissolved in an organic solvent like chlorobenzene.[1][4]

-

The aqueous solution of sodium acrylate and a polymerization inhibitor are added to the organic mixture.[1][4]

-

The biphasic mixture is heated and stirred vigorously to facilitate the reaction between the reactants at the phase interface, mediated by the catalyst.[1]

-

Upon completion of the reaction, the organic layer containing the pentabromobenzyl acrylate is separated, washed with water to remove unreacted salts and catalyst, and then dried.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

The use of a phase-transfer catalyst is crucial for efficiently transporting the acrylate anion from the aqueous phase to the organic phase, where it reacts with the pentabromobenzyl bromide.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of pentabromobenzyl acrylate is presented below.

| Property | Value |

| Chemical Formula | C₁₀H₅Br₅O₂ |

| Molecular Weight | 556.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 121-126 °C |

| Bromine Content | Approximately 71.7% by weight |

| Solubility | Soluble in toluene (B28343) and other organic solvents. |

Polymerization of Pentabromobenzyl Acrylate

The monomer undergoes polymerization to form poly(pentabromobenzyl acrylate) (PBBPA), the active flame-retardant polymer. Solution polymerization is a common technique employed for this purpose.[1][4][5]

Experimental Protocol: Solution Polymerization

Materials:

-

Pentabromobenzyl acrylate monomer

-

Halogenated aromatic solvent (e.g., chlorobenzene)

-

Free-radical initiator (e.g., benzoyl peroxide)

-

Chain length regulator (optional, to control molecular weight)[5]

Procedure:

-

The pentabromobenzyl acrylate monomer is dissolved in a halogenated aromatic solvent within a reaction vessel.[1][4]

-

A free-radical initiator is introduced to the solution.[5]

-

The reaction mixture is heated to the decomposition temperature of the initiator to commence polymerization.

-

The polymerization is allowed to proceed for a specified duration to achieve the desired molecular weight.

-

Upon completion, the polymer is precipitated, for example, by cooling the solution, and then collected by filtration.[5]

-

The resulting poly(pentabromobenzyl acrylate) is washed and dried.

The properties of the final polymer, such as molecular weight and polydispersity, can be controlled by adjusting reaction parameters like initiator concentration and the use of a chain length regulator.[5]

Applications in Flame Retardancy

The primary application of pentabromobenzyl acrylate is as a monomer for the production of PBBPA, a highly effective flame retardant for various engineering thermoplastics.[1][2][6] These include:

PBBPA is particularly valued for its high bromine content, excellent thermal stability, and its ability to be chemically incorporated into the polymer matrix.[1][2] This covalent bonding minimizes migration and enhances the durability of the flame retardant properties.[1] The incorporation of PBBPA can significantly improve the fire safety of materials used in demanding applications, such as in the electronics and automotive industries.[2]

Signaling Pathways and Logical Relationships

The primary function of pentabromobenzyl acrylate is in materials science as a flame retardant. As of the current body of scientific literature, there is no established role or significant research into its direct interaction with biological signaling pathways in the context of drug development. Its mechanism of action is rooted in the chemistry of combustion, not pharmacology.

The logical workflow from monomer to application can be visualized as follows:

Caption: Logical workflow from synthesis to application.

Synthesis Experimental Workflow

The synthesis of pentabromobenzyl acrylate via phase-transfer catalysis follows a structured experimental workflow.

Caption: Experimental workflow for PBBA synthesis.

References

- 1. Pentabromobenzyl acrylate | 59447-57-3 | Benchchem [benchchem.com]

- 2. China Poly(pentabromobenzyl Acrylate) Manufacturers Suppliers Factory - Made in China [rixingxincai.com]

- 3. WO2012140649A1 - Process for the preparation of the monomer pentabromobenzyl acrylate and polymerization thereof - Google Patents [patents.google.com]

- 4. US9255165B2 - Poly (pentabromobenzyl acrylate) and its properties - Google Patents [patents.google.com]

- 5. US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Pentabromobenzyl acrylate 95 59447-55-1 [sigmaaldrich.com]

Pentabromobenzyl Acrylate: An In-depth Technical Guide on Environmental Fate and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current, limited understanding of the environmental fate and biodegradability of Pentabromobenzyl acrylate (B77674) (PBBA). A significant lack of empirical data necessitates reliance on estimations from Quantitative Structure-Activity Relationship (QSAR) models for key environmental parameters. The information presented should be interpreted with caution and underscores the need for further experimental investigation.

Executive Summary

Pentabromobenzyl acrylate (PBBA) is a reactive monomer used in the synthesis of Poly(pentabromobenzyl acrylate) (PBBPA), a polymeric brominated flame retardant (BFR). Concerns have been raised regarding its environmental persistence and potential toxicity. This guide provides a comprehensive overview of the known and estimated environmental fate of PBBA, including its biodegradability, hydrolysis, photolysis, soil sorption, and bioaccumulation potential. Due to the scarcity of direct experimental data, this guide also details the standard experimental protocols that would be employed to determine these parameters empirically.

Environmental Presence and Concerns

PBBA is suspected to be a very persistent and toxic substance. The Helsinki Commission (HELCOM) has noted that while there is no direct measurement data in environments like the Baltic Sea, its status as a brominated flame retardant raises concerns about its potential for long-range environmental transport and persistence. The significant production and import volumes of PBBPA, for which PBBA is a monomer, suggest a potential for environmental release during manufacturing, use, and disposal of products containing the polymer. Like other BFRs, PBBA is lipophilic, indicating a potential for bioaccumulation in organisms and biomagnification through the food web.

Environmental Fate Parameters

The environmental fate of a chemical is governed by its susceptibility to various degradation and transport processes. The following tables summarize the largely estimated parameters for PBBA.

Biodegradability

Data Summary

| Parameter | Value | Method | Reference |

| Ready Biodegradability | Not readily biodegradable (Predicted) | Based on chemical structure and persistence of similar brominated compounds. | General knowledge on BFRs[1][2] |

Discussion: No experimental studies on the biodegradability of PBBA were found. As a highly brominated organic compound, it is expected to be resistant to microbial degradation. Many BFRs are known to be persistent in the environment[1][2]. The acrylate moiety may be susceptible to enzymatic hydrolysis, but the pentabromobenzyl group is likely to be highly recalcitrant.

Abiotic Degradation

Data Summary

| Parameter | Value | Method | Reference |

| Hydrolysis Half-life | Stable (Predicted) | Based on the stability of the ester linkage to a benzyl (B1604629) group. | General chemical principles |

| Aqueous Photolysis | Slow (Predicted) | Potential for debromination under UV light, but rates are unknown. | Analogy to other BFRs |

Discussion: The ester linkage in PBBA may be subject to hydrolysis, particularly at high or low pH. However, without experimental data, the rate is unknown. Photodegradation through the cleavage of carbon-bromine bonds is a known degradation pathway for some BFRs, but specific data for PBBA is not available.

Environmental Distribution

Data Summary

| Parameter | Value | Method | Reference |

| Log Kow (Octanol-Water Partition Coefficient) | 5.8 | Calculated (XLogP3) | PubChem |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 4.19 | Estimated via QSAR | This report (see calculation below) |

| Bioconcentration Factor (BCF) | 3.92 (Log BCF) | Estimated via QSAR | This report (see calculation below) |

Discussion: The high calculated Log Kow value of 5.8 indicates that PBBA is highly lipophilic and will preferentially partition from water into organic phases, such as soil organic matter, sediment, and the fatty tissues of organisms.

QSAR Estimations:

-

Soil Organic Carbon-Water Partitioning Coefficient (Koc): Using the linear regression equation for various hydrophobic compounds:

-

log Koc = 0.544 * log Kow + 1.377

-

log Koc = 0.544 * 5.8 + 1.377 = 4.19 This high Log Koc value suggests that PBBA will be largely immobile in soil and will strongly adsorb to sediment in aquatic environments.

-

-

Bioconcentration Factor (BCF): Using a bilinear "worst-case" QSAR model for substances with a log Kow between 0 and 6:

-

log BCF = 0.85 * log Kow - 0.70

-

log BCF = 0.85 * 5.8 - 0.70 = 3.92 A Log BCF of 3.92 (BCF ≈ 8317 L/kg) indicates a very high potential for bioaccumulation in aquatic organisms. This value exceeds the typical regulatory thresholds for bioaccumulative substances (e.g., BCF > 2000 or 5000 L/kg).

-

Standard Experimental Protocols

The following are detailed descriptions of the standard OECD test guidelines that would be used to generate empirical data for the environmental fate and biodegradability of Pentabromobenzyl acrylate.

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

This test evaluates the potential for a substance to be readily biodegradable under aerobic conditions by a mixed microbial population.

Methodology:

-

Test System: A defined volume of mineral medium, a microbial inoculum (typically activated sludge from a wastewater treatment plant), and the test substance (at a concentration of 10-20 mg of Total Organic Carbon per liter) are placed in sealed vessels.

-

Incubation: The vessels are incubated in the dark at a constant temperature (22 ± 2°C) for 28 days. The contents are continuously stirred or shaken to ensure aerobic conditions.

-

CO₂ Measurement: The amount of carbon dioxide produced from the microbial degradation of the test substance is measured at regular intervals. This is typically done by trapping the CO₂ in a barium hydroxide (B78521) or sodium hydroxide solution and titrating the remaining hydroxide, or by using an infrared CO₂ analyzer.

-

Controls:

-

Blank Control: Inoculum and mineral medium only, to measure background CO₂ evolution from the inoculum.

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested to confirm the viability of the inoculum.

-

Toxicity Control: The test substance is added together with the reference substance to check for inhibitory effects on the microbial population.

-

-

Pass Level: A substance is considered readily biodegradable if the percentage of CO₂ evolution reaches 60% of the theoretical maximum within a 10-day window during the 28-day test period.

Soil Sorption - OECD 106 (Batch Equilibrium Method)

This method determines the adsorption/desorption characteristics of a chemical on different soil types.

Methodology:

-

Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected.

-

Preliminary Studies: Initial tests are conducted to determine the optimal soil-to-solution ratio, equilibration time, and to ensure the stability of the test substance.

-

Adsorption Phase: A known mass of soil is equilibrated with a solution of the test substance in 0.01 M CaCl₂ (to maintain a constant ionic strength). The mixture is agitated for a predetermined time to reach equilibrium.

-

Analysis: The phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Isotherms: The experiment is typically performed at several concentrations to generate a sorption isotherm (e.g., Freundlich or Langmuir isotherm), from which the distribution coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are calculated.

Hydrolysis as a Function of pH - OECD 111

This test evaluates the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. The test substance is added at a concentration not exceeding 0.01 M or half its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and environmentally relevant temperatures for further tiers).

-

Sampling and Analysis: Aliquots are taken at various time intervals, and the concentration of the parent substance is determined using a suitable analytical method (e.g., HPLC, GC-MS).

-

Data Analysis: The rate of hydrolysis is determined, and the half-life (DT₅₀) at each pH is calculated. The test is tiered; if significant hydrolysis is observed in the preliminary test, further testing at different temperatures is conducted to determine the activation energy.

Bioaccumulation in Fish - OECD 305 (Aqueous and Dietary Exposure)

This guideline describes procedures for characterizing the bioconcentration potential of chemicals in fish.

Methodology:

-

Test Organism: A suitable fish species, such as the zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is used.

-

Exposure (Uptake Phase): Fish are exposed to the test substance at one or more concentrations in water under flow-through or semi-static conditions for a period of up to 28 days.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a depuration period.

-

Sampling: Fish and water samples are taken at regular intervals during both the uptake and depuration phases.

-

Analysis: The concentration of the test substance in the fish tissue (whole body or specific tissues) and water is measured.

-

Endpoint Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. The uptake and depuration rate constants are also determined.

Visualizations

Caption: Predicted environmental fate pathway for Pentabromobenzyl acrylate.

References

Methodological & Application

"Pentabromobenzyl acrylate" solution polymerization protocol using AIBN

An Application Note on the Solution Polymerization of Pentabromobenzyl Acrylate (B77674) using AIBN